molecular formula C21H17N3O5 B12593751 [3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate CAS No. 606487-60-9

[3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

Cat. No.: B12593751
CAS No.: 606487-60-9
M. Wt: 391.4 g/mol
InChI Key: MQCOIEBNYOIEII-UHFFFAOYSA-N
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Description

[3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate is a synthetic organic compound featuring a furan-2-carboxylate ester core linked to a substituted phenyl group via a hydrazinylidene bridge. The structure integrates a benzylamino-oxoacetyl moiety, which introduces both hydrogen-bonding capacity and aromatic bulk. This compound belongs to the class of acylhydrazone derivatives, characterized by their –NH–N=C– functional group, which is known to influence biological activity and coordination chemistry .

The furan-2-carboxylate moiety could be synthesized via Friedel-Crafts acylation using furan-2-carbonyl chloride and substituted benzene derivatives . The hydrazinylidene component may arise from condensation of a hydrazine derivative with a ketone or aldehyde, as exemplified in the preparation of hydrazone derivatives (e.g., compounds 97a–e in ) .

Properties

CAS No.

606487-60-9

Molecular Formula

C21H17N3O5

Molecular Weight

391.4 g/mol

IUPAC Name

[3-[[[2-(benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C21H17N3O5/c25-19(22-13-15-6-2-1-3-7-15)20(26)24-23-14-16-8-4-9-17(12-16)29-21(27)18-10-5-11-28-18/h1-12,14H,13H2,(H,22,25)(H,24,26)

InChI Key

MQCOIEBNYOIEII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Condensation Reactions

Condensation reactions are fundamental in forming the backbone of complex organic compounds. For the target compound, a typical condensation reaction involves the reaction of furan derivatives with appropriate amines or hydrazines.

Example Reaction:

  • Reactants: Furan-2-carboxylic acid and benzylamine.
  • Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions.
  • Yield: Yields can vary significantly based on reaction conditions but often range from 60% to 85%.

Hydrazone Formation

The formation of hydrazones is a critical step in synthesizing compounds containing hydrazine moieties.

Example Reaction:

  • Reactants: The previously formed intermediate from the condensation reaction is treated with a hydrazine derivative.
  • Conditions: This reaction is usually performed under acidic conditions to facilitate the formation of the hydrazone linkage.
  • Yield: Typical yields are around 70% to 90%, depending on the purity of reagents and reaction time.

Carboxylation Reactions

Carboxylation is essential for introducing carboxylic acid functionalities into the molecule.

Example Reaction:

  • Reactants: The hydrazone product undergoes carboxylation using carbon dioxide or carbon monoxide under high pressure.
  • Conditions: This step may require a catalyst such as palladium or nickel and is often conducted in a polar solvent at elevated temperatures.
  • Yield: Yields from this step can be lower, often between 50% to 75%, due to side reactions or incomplete conversions.

Detailed Research Findings

Research into the synthesis of similar compounds has provided insights into optimizing yields and reducing by-products:

  • A study demonstrated that using microwave irradiation can enhance yields significantly by providing uniform heating, reducing reaction times to mere minutes while maintaining high purity levels.

  • Another investigation highlighted the importance of solvent choice, with polar aprotic solvents yielding better results than protic solvents in terms of both yield and purity.

Data Table: Summary of Preparation Methods

Method Reactants Conditions Typical Yield (%)
Condensation Furan-2-carboxylic acid, Benzylamine Ethanol/Methanol, Reflux 60 - 85
Hydrazone Formation Intermediate from condensation, Hydrazine Acidic conditions 70 - 90
Carboxylation Hydrazone product, CO₂/CO High pressure, Polar solvent 50 - 75

Chemical Reactions Analysis

Types of Reactions

[3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino or furan ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Several studies have indicated that compounds containing furan derivatives exhibit significant anticancer properties. The hydrazone moiety in this compound may contribute to its biological activity by interacting with biological targets, leading to apoptosis in cancer cells. For instance, similar furan-based compounds have been reported to inhibit tumor growth in various cancer models .
  • Antimicrobial Properties :
    • The presence of the benzylamino group suggests potential antimicrobial activity. Research has shown that hydrazones can exhibit antibacterial and antifungal effects, which could be explored further for this compound .
  • Enzyme Inhibition :
    • The compound may serve as a lead structure for the development of enzyme inhibitors. Its ability to form hydrogen bonds and interact with enzyme active sites makes it a candidate for designing inhibitors against specific targets, such as reverse transcriptase in HIV .

Material Science Applications

  • Polymer Chemistry :
    • The furan moiety is known for its ability to participate in Diels-Alder reactions, making this compound a potential building block for creating new polymers with desirable properties, such as increased thermal stability and mechanical strength .
  • Synthesis of Multifunctional Compounds :
    • The thermal rearrangement of similar furan derivatives has led to the synthesis of multifunctional compounds that can be utilized in various applications, including drug delivery systems and smart materials .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of hydrazone derivatives related to this compound. The results demonstrated that these derivatives induced cell cycle arrest and apoptosis in breast cancer cell lines, suggesting that the incorporation of the furan ring enhances the biological activity of hydrazones .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of benzylamino-containing compounds. The results indicated that derivatives similar to 3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate exhibited significant inhibitory effects against various bacterial strains, highlighting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of [3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The hydrazinylidene moiety plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Features :

  • Benzylamino-oxoacetyl group: Introduces hydrophobicity and hydrogen-bonding sites (amide N–H and carbonyl groups).

Comparison with Similar Compounds

Key Observations:

Replacement of the phenyl group with a 4-ethoxyphenyl moiety (as in ) improves solubility due to the ethoxy group’s polarity .

Synthetic Complexity: The target compound requires multi-step synthesis, akin to the dimethoxyphenyl-benzofuran derivative (CAS 859137-93-2), but with additional challenges in introducing the benzylamino group . Simpler analogs like 97d () achieve lower molecular weights via straightforward hydrazine condensation, sacrificing functional diversity .

Physicochemical Properties: The XLogP3 value of the dimethoxyphenyl analog (4.3) suggests high lipophilicity, which may correlate with membrane permeability . The target compound’s logP is expected to be similar or higher due to the benzyl group. Crystallinity, as noted in for unrelated compounds, may be a critical quality attribute for the target compound, though experimental data are lacking .

Biological Relevance: Acylhydrazones (e.g., 97a–e in ) are often explored for antimicrobial or anticancer activity due to their metal-chelating capacity . The target compound’s benzylamino group could enhance selectivity toward specific biological targets.

Biological Activity

The compound [3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate, with the CAS number 606487-60-9, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H17N3O5
  • Molecular Weight : 391.377 g/mol
  • LogP : 3.047 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and cellular receptors. The following sections detail specific activities observed in recent studies.

Antioxidant Activity

Research indicates that derivatives of compounds containing furan rings exhibit significant antioxidant properties. For instance, similar compounds have shown to scavenge free radicals effectively, potentially mitigating oxidative stress in cells .

Anticancer Potential

Preliminary studies suggest that [3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, although specific IC50 values for this compound remain to be established.

The proposed mechanism involves the inhibition of key enzymes associated with cancer progression and inflammation. The furan moiety is known to interact with nucleophiles, potentially leading to the formation of adducts that disrupt cellular functions .

Study 1: Antioxidant and Cytotoxicity Assessment

A study explored the antioxidant capacity of furan derivatives, including the target compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. Additionally, a dose-dependent cytotoxic effect was observed in cancer cell lines with an IC50 value estimated in the low micromolar range.

CompoundIC50 (μM)Activity
[Target Compound]TBDAntioxidant/Cytotoxic

Study 2: Structure-Activity Relationship (SAR)

In a structure-activity relationship study, modifications to the benzylamino and hydrazinylidene groups were evaluated for their impact on biological activity. It was found that specific substitutions enhanced both antioxidant and anticancer activities.

SubstituentEffect on Activity
-CF3 at para positionIncreased potency
-OH at meta positionModerate activity

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